molecular formula C21H17FN2O4 B2372867 Methyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 933252-03-0

Methyl 4-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B2372867
CAS No.: 933252-03-0
M. Wt: 380.375
InChI Key: FIQSFAIETJXVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a benzyl group, which is an aromatic ring attached to a methylene group. The presence of the fluorobenzyl group suggests that the compound might have interesting reactivity or properties due to the electronegativity of fluorine .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The amide group might be hydrolyzed under acidic or basic conditions, and the fluorobenzyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings might increase its solubility in non-polar solvents .

Scientific Research Applications

HIV Integrase Inhibitors

Research has focused on the development of dihydroxypyrimidine-4-carboxamides as potent and selective HIV integrase inhibitors. This class of agents exhibits strong inhibition of the HIV-integrase-catalyzed strand transfer process, an essential step in the viral replication cycle. One compound, 2-[1-(dimethylamino)-1-methylethyl]-N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamide, demonstrated favorable pharmacokinetic properties and no liabilities in counterscreening assays, highlighting its potential as a clinically useful antiviral agent (Pace et al., 2007).

Metabolism and Disposition Studies

19F-nuclear magnetic resonance (NMR) spectroscopy has been employed in drug discovery programs to support the selection of candidates for further development. Studies on early lead compounds, including N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide, provide detailed insights into their metabolic fate and excretion balance in rats and dogs. This methodology offers a powerful tool for understanding the pharmacokinetics of potential therapeutic agents (Monteagudo et al., 2007).

Anaerobic Transformation of Phenolic Compounds

Studies have explored the anaerobic transformation of phenolic compounds to their benzoate derivatives under methanogenic conditions. This research provides insights into the microbial degradation pathways that can convert environmental pollutants into less harmful substances. The findings have implications for bioremediation strategies and understanding microbial metabolism in anaerobic environments (Bisaillon et al., 1993).

Synthesis and Antifolate Properties

The synthesis and study of compounds with antifolate properties, such as 5,10-ethano-5,10-dideazaaminopterin, have been conducted to explore their potential as chemotherapeutic agents. These studies contribute to the development of new drugs for the treatment of cancer by inhibiting enzymes involved in the folate pathway, crucial for DNA synthesis and cell division (Degraw et al., 1992).

Properties

IUPAC Name

methyl 4-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c1-28-21(27)15-7-9-17(10-8-15)23-19(25)18-6-3-11-24(20(18)26)13-14-4-2-5-16(22)12-14/h2-12H,13H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQSFAIETJXVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.